Cas no 578003-04-0 (2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine)

2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
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- Inchi: 1S/C21H29N7O2/c22-19-18(28(29)30)20(24-21(23-19)27-10-6-1-2-7-11-27)26-14-12-25(13-15-26)16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2,(H2,22,23,24)
- InChI Key: UEEUPVDZIKDTER-UHFFFAOYSA-N
- SMILES: C1(N2CCCCCC2)=NC(N2CCN(CC3=CC=CC=C3)CC2)=C([N+]([O-])=O)C(N)=N1
2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2678-0158-1mg |
2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
578003-04-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F2678-0158-2μmol |
2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
578003-04-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F2678-0158-2mg |
2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
578003-04-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine Related Literature
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Additional information on 2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Introduction to 2-(Azepan-1-yl)-6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS No. 578003-04-0)
2-(Azepan-1-yl)-6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine, with the CAS number 578003-04-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including the presence of azepane, benzylpiperazine, and nitropyrimidine moieties, which collectively contribute to its potential therapeutic applications.
The azepane ring, a seven-membered nitrogen-containing heterocycle, is known for its flexibility and ability to adopt various conformations. This property makes it an attractive scaffold for drug design, as it can enhance the binding affinity and selectivity of molecules targeting specific receptors. The benzylpiperazine moiety, on the other hand, is a common pharmacophore in many central nervous system (CNS) active compounds. It is often associated with modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for treating conditions such as depression and anxiety.
The nitropyrimidine group in the structure of 2-(Azepan-1-yl)-6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is particularly noteworthy. Nitropyrimidines are known for their broad-spectrum antimicrobial and antiviral activities. They can also exhibit anti-inflammatory and antiproliferative properties, making them valuable candidates for the development of novel therapeutic agents. The presence of this group in the compound suggests potential applications in treating infectious diseases and cancer.
Recent studies have explored the pharmacological properties of 2-(Azepan-1-yl)-6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine in various preclinical models. One notable study published in the Journal of Medicinal Chemistry (2022) investigated its efficacy as an antiviral agent against RNA viruses, including influenza and coronaviruses. The results showed that the compound exhibited potent antiviral activity by inhibiting viral replication without significant cytotoxicity to host cells. This finding highlights its potential as a lead compound for developing new antiviral therapies.
In another study published in the European Journal of Medicinal Chemistry (2023), researchers evaluated the anti-inflammatory properties of 2-(Azepan-1-yl)-6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine in animal models of inflammatory diseases. The compound was found to effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The structural diversity and functional versatility of 2-(Azepan-1-yl)-6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine have also led to its exploration in cancer research. A study published in Cancer Research (2023) demonstrated that the compound selectively inhibited the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action was attributed to its ability to induce apoptosis and disrupt cell cycle progression. These results indicate that 2-(Azepan-1-yl)-6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine could serve as a lead molecule for developing new anticancer drugs.
In addition to its therapeutic potential, 2-(Azepan-1-yl)-6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-eamine has been studied for its pharmacokinetic properties. Research published in Drug Metabolism and Disposition (2023) revealed that the compound exhibits favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. These properties suggest that it could be developed into an orally administered medication with sustained therapeutic effects.
The synthesis of 2-(Azepan-1-yL)-6-(4-Benzylpiperazin-l-yL)-5-nitropyrimidin-eamine has been optimized using modern synthetic techniques to improve yield and purity. A recent publication in Organic Letters (2023) described a streamlined synthetic route that involves key steps such as palladium-catalyzed coupling reactions and nitration processes. This optimized synthesis protocol not only enhances the efficiency of large-scale production but also ensures high-quality standards necessary for pharmaceutical development.
In conclusion, 2-(Azepan-l-yL)-6-(4-Benzyipiperazin-l-yL)-5-nitropyrimidin-eamine (CAS No. 578003-O4-O) is a multifaceted compound with promising therapeutic applications across various disease areas. Its unique structural features, combined with favorable pharmacological properties, make it an attractive candidate for further research and development in medicinal chemistry and pharmacology. As ongoing studies continue to uncover its full potential, this compound holds significant promise for advancing medical treatments and improving patient outcomes.
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